ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a nitro-substituted imidazole derivative characterized by a thioacetate ester functional group. The core structure consists of a 1H-imidazole ring substituted at the 1-position with a p-tolyl group (4-methylphenyl) and at the 5-position with a 3-nitrophenyl moiety. A thioether linkage connects the imidazole ring to the ethyl acetate group. Its design aligns with trends in medicinal chemistry, where imidazole derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-19(24)13-28-20-21-12-18(15-5-4-6-17(11-15)23(25)26)22(20)16-9-7-14(2)8-10-16/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWOWMJLWAUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method begins with the preparation of the imidazole core, followed by the introduction of the nitrophenyl and tolyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the thioacetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with imidazole and nitro groups exhibit significant antimicrobial properties. Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has shown promise as a potential antimicrobial agent. A study demonstrated that derivatives of imidazole have been effective against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .
Anticancer Potential
The imidazole ring is known for its role in anticancer drug development. Compounds containing imidazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . this compound may follow a similar mechanism, warranting further investigation into its anticancer efficacy.
Inhibition of Enzymatic Activity
The compound's structure suggests potential activity against specific enzymes involved in disease processes. For example, studies on related compounds have indicated their ability to inhibit DprE1, an enzyme associated with tuberculosis. This inhibition could lead to new therapeutic strategies against mycobacterial infections . The application of this compound in targeting such enzymes could be a valuable area for future research.
Data Tables
To summarize the findings related to the applications of this compound, the following table outlines key studies and their results:
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of imidazole derivatives found that certain modifications enhanced antimicrobial activity significantly. The presence of nitro groups was correlated with increased potency against Gram-positive bacteria, suggesting that this compound could be explored as a lead compound in developing new antibiotics.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on related compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds structurally similar to this compound were tested against HeLa and MCF7 cell lines, revealing significant cytotoxic effects at low concentrations. This positions the compound as a candidate for further anticancer drug development.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their activity. The nitrophenyl and tolyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate with structurally related imidazole derivatives from the literature:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
The thioacetate group (-S-CH2COOEt) differs from the thioacetamide (-S-CH2CONH-) in . Thioacetates may exhibit higher hydrolytic stability than amides but lower hydrogen-bonding capacity, impacting solubility and target interactions.
Biological Activity Trends: Compounds with p-tolyl and nitro substituents (e.g., ) show cytotoxicity against cancer cell lines, suggesting the target compound may share similar bioactivity. However, the absence of a benzothiazole moiety (as in ) could reduce binding affinity to certain kinases or receptors. TDAE-synthesized imidazoles () focus on arylethanol derivatives, which may have different pharmacokinetic profiles due to hydroxyl groups absent in the thioacetate target.
Synthesis Methods :
- The target compound’s synthesis likely involves imidazole-thiol intermediate generation followed by alkylation with ethyl bromoacetate, a common route for thioethers. This contrasts with TDAE-mediated coupling () or hydrazine hydrate reflux ().
Contradictions and Limitations
- highlights thioacetamide-linked imidazoles with cytotoxic activity, but the target’s thioacetate group may alter metabolic stability or target selectivity.
- The 3-nitrophenyl group in the target compound is unique among the compared analogs; its impact on redox properties or toxicity requires further study.
Biological Activity
Ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate, a compound featuring a complex imidazole structure, has garnered attention for its diverse biological activities. This article compiles relevant research findings, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 397.4 g/mol
- CAS Number : 1234978-03-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring and nitrophenyl group are known to modulate enzyme activities, potentially inhibiting key metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors involved in signal transduction, influencing cellular responses.
- Oxidation-Reduction Reactions : It participates in redox reactions, which are crucial for various biochemical processes.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, imidazole derivatives have shown effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV).
- HIV Activity : Some analogs demonstrated an EC of 3.98 μM against HIV type 1, indicating significant antiviral potential .
Anticancer Potential
Imidazole derivatives are recognized for their anticancer properties. Studies have reported that related compounds can inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon Carcinoma) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
These findings suggest that this compound may exhibit similar anticancer activity .
Anti-inflammatory and Antioxidant Effects
The compound's structure may confer anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Additionally, it could possess antioxidant capabilities that protect cells from oxidative stress .
Case Studies and Research Findings
Numerous studies have explored the biological activities of imidazole derivatives:
- Study on HIV Inhibition : A study evaluated various imidazole thioacetanilides for their ability to inhibit HIV reverse transcriptase, revealing promising candidates with low cytotoxicity .
- Antiviral Screening : Compounds were screened for their efficacy against TMV, with some exhibiting EC values as low as 58.7 μg/mL, indicating potential as antiviral agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate?
- Methodological Answer : The synthesis typically involves a multi-step process:
Imidazole ring formation : Condensation of glyoxal with substituted anilines (e.g., 3-nitrophenylhydrazine) under reflux conditions in ethanol or DMF .
Thioacetate introduction : Reaction of the imidazole-2-thiol intermediate with ethyl bromoacetate in the presence of a base (e.g., triethylamine) at 60–80°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity.
Key parameters include solvent choice (DMF enhances nucleophilicity), reaction time (6–12 hours), and molar ratios (1:1.2 for thiol to bromoacetate) .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., para-tolyl methyl at δ 2.3 ppm) and carbonyl signals (δ 170–175 ppm) .
- IR Spectroscopy : Identify thioester C=S (1050–1250 cm⁻¹) and nitro group (1520–1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+ at m/z 423.09) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Descriptor Calculation : Use software like MOE or Schrödinger to compute electronic (HOMO/LUMO), steric (logP), and topological parameters .
QSAR Model Development : Corrogate descriptors with biological data (e.g., IC50 values from cytotoxicity assays). For example, nitro group electronegativity may inversely correlate with anticancer activity .
Validation : Apply leave-one-out cross-validation (R² > 0.8) and external test sets to ensure predictive power .
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test across a concentration gradient (0.1–100 μM) to differentiate specific activity from general toxicity .
- Target Profiling : Use kinase inhibition assays or bacterial membrane permeability tests to identify primary mechanisms .
- Structural Analog Comparison : Benchmark against derivatives lacking the 3-nitrophenyl group; reduced nitro content often decreases cytotoxicity while retaining antimicrobial effects .
Q. What strategies mitigate side reactions during functionalization of the imidazole core?
- Methodological Answer :
- Protecting Groups : Temporarily block the thioether sulfur with benzyl groups during electrophilic substitutions .
- Catalytic Control : Use Pd/Cu catalysts for regioselective C-H activation at the imidazole C5 position .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce nucleophilic interference from the thioacetate moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
